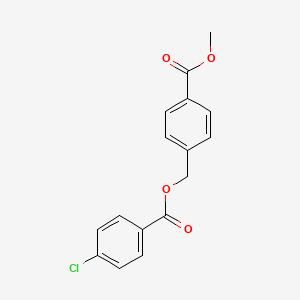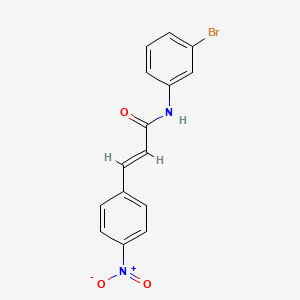
N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide, also known as BPA, is a synthetic compound that belongs to the category of acrylamide derivatives. It has been widely studied for its potential use in scientific research due to its unique chemical properties.
作用機序
N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide works by binding to the active site of carbonic anhydrase IX, which is a zinc-containing enzyme. This binding prevents the enzyme from carrying out its normal function, which is to catalyze the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in the pH of the tumor microenvironment, making it more difficult for cancer cells to survive and grow.
Biochemical and Physiological Effects
N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and decrease the pH of the tumor microenvironment. Additionally, N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide has been shown to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of other diseases.
実験室実験の利点と制限
One of the main advantages of using N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide in lab experiments is its ability to selectively inhibit the activity of carbonic anhydrase IX. This specificity makes it a valuable tool for studying the role of this enzyme in cancer biology. However, there are also limitations to using N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide in lab experiments. For example, it may not be effective against all types of cancer cells, and its effects may vary depending on the concentration used.
将来の方向性
There are a number of potential future directions for research involving N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide. One area of interest is the development of N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide-based therapies for cancer. Researchers are also investigating the use of N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide in combination with other drugs or therapies to enhance its effectiveness. Additionally, N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide may have applications in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases.
Conclusion
In conclusion, N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide, or N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide, is a synthetic compound that has been widely studied for its potential use in scientific research. It has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to a decrease in the growth and proliferation of cancer cells, making N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide a potential candidate for cancer therapy. While there are limitations to using N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide in lab experiments, there are also a number of potential future directions for research involving this compound.
合成法
The synthesis of N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide involves the reaction of 3-bromobenzaldehyde with 4-nitrobenzaldehyde in the presence of ammonium acetate and acetic anhydride. The resulting product is then treated with acryloyl chloride to obtain N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide. This method is relatively simple and yields a high purity product.
科学的研究の応用
N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes. It has been shown to inhibit the activity of human carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to a decrease in the growth and proliferation of cancer cells, making N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide a potential candidate for cancer therapy.
特性
IUPAC Name |
(E)-N-(3-bromophenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3/c16-12-2-1-3-13(10-12)17-15(19)9-6-11-4-7-14(8-5-11)18(20)21/h1-10H,(H,17,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHVCWFHCMOJMC-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-bromophenyl)-3-(4-nitrophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

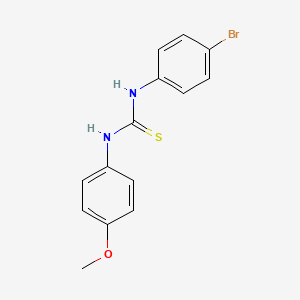
![N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5776697.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5776704.png)
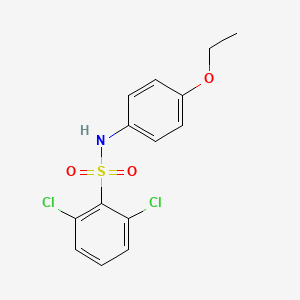
![6-[(4-bromophenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5776713.png)
![N-(3,5-dichloro-4-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5776715.png)
![methyl [7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5776726.png)

![4-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5776745.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5776752.png)
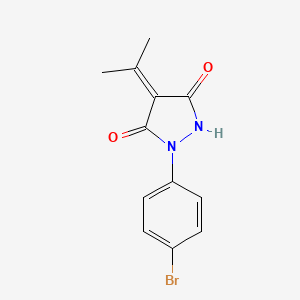
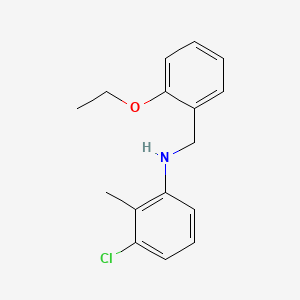
![6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5776768.png)
